

physicochemical properties of 3-Chloro-5-fluorotoluene

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Compound of Interest

Compound Name: 3-Chloro-5-fluorotoluene

Cat. No.: B1587264

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-5-fluorotoluene**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Chloro-5-fluorotoluene**. Designed for professionals in research and development, this document synthesizes structural data, theoretical and comparative property analysis, and detailed experimental protocols to serve as a foundational resource for the handling, characterization, and application of this important chemical intermediate.

Section 1: Molecular and Structural Overview

3-Chloro-5-fluorotoluene is a halogenated aromatic hydrocarbon featuring a toluene backbone substituted with chlorine and fluorine atoms at the meta positions relative to the methyl group. This substitution pattern imparts specific reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its precise characterization is paramount for its effective use in synthetic chemistry.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	93857-90-0	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ ClF	[4] [5] [6]
Molecular Weight	144.57 g/mol	[4] [5]
IUPAC Name	1-Chloro-3-fluoro-5-methylbenzene	[6]
SMILES	<chem>Cc1cc(F)cc(c1)Cl</chem>	
InChIKey	FKHVWXXNPDWQSIT-UHFFFAOYSA-N	[4]

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// Benzene ring nodes
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```
C2 [label="C"];
```

```
C3 [label="C"];
```

```
C4 [label="C"];
```

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C5 [label="C"];
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```
C6 [label="C"];
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```
// Substituent nodes
```

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H_Me1 [label="H", pos="2.9,-0.5!"];
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```
H_Me2 [label="H", pos="2.9,0.5!"];
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```

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Cl [label="Cl", pos="-1.3,-2.2!"];
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H4 [label="H", pos="-2.5,0!"];  
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// Benzene ring positions
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C3 [pos="-0.75,-1.3!"];  
C4 [pos="-1.5,0!"];  
C5 [pos="-0.75,1.3!"];  
C6 [pos="0.75,1.3!"];
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```
// Aromatic bonds
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C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- C1;
```

```
// Substituent bonds
```

```
C1 -- C_Me;
```

```
C_Me -- H_Me1;
```

```
C_Me -- H_Me2;
```

```
C_Me -- H_Me3;
```

```
C2 -- H2;
```

```
C3 -- Cl;
```

```
C4 -- H4;
```

```
C5 -- F;
```

```
C6 -- H6;
```

```
// Double bonds (rendered as text for clarity in neato)
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}
```

Caption: Molecular structure of **3-Chloro-5-fluorotoluene**.

Section 2: Core Physicochemical Properties

While specific experimental data for **3-Chloro-5-fluorotoluene** is not widely published, its properties can be reliably estimated through analysis of its constituent parts and comparison with structurally analogous compounds. The presence of both chlorine and fluorine significantly influences its physical characteristics compared to parent toluene.

Table 2: Summary of Physicochemical Properties (Experimental and Estimated)

Property	3-Fluorotoluene	3-Chlorotoluene	3-Chloro-5-fluorotoluene (Predicted)	Causality of Substituent Effects
Boiling Point	115 °C	160-162 °C	~155-165 °C	Increased molecular weight and dipole moment from both halogens enhance intermolecular forces (van der Waals and dipole-dipole), raising the boiling point significantly above 3-fluorotoluene. The effect is dominated by the heavier chlorine atom.
Melting Point	-87 °C	-48 °C	~ -55 to -45 °C	The 1,3,5-substitution pattern can disrupt crystal lattice packing compared to more symmetrical isomers, but the overall increase in intermolecular forces compared to the monosubstituted

parent compounds will raise the melting point.

Density (@ 25°C)	0.991 g/mL	1.072 g/mL	~1.1-1.2 g/mL	Density is significantly increased by the incorporation of heavy halogen atoms (Cl: 35.45 amu, F: 19.00 amu) relative to the hydrogen atoms they replace.
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Solubility	Immiscible in water[7]	Insoluble in water	Predicted to be immiscible in water	The molecule is predominantly nonpolar, making it insoluble in polar solvents like water. It is expected to be fully miscible with common organic solvents such as ethers, ketones, and other halogenated or aromatic hydrocarbons.
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Section 3: Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and quality control of **3-Chloro-5-fluorotoluene**. Based on its structure, the following spectral characteristics are predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms.

- Methyl Protons (-CH₃): A singlet or a very fine doublet (due to long-range coupling with fluorine) is expected around δ 2.3-2.4 ppm.
- Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 6.8-7.2 ppm).
 - The proton at C2 (between the methyl and chloro groups) will likely appear as a singlet or narrow triplet.
 - The proton at C4 (between the chloro and fluoro groups) will be a triplet of doublets due to coupling with the adjacent fluorine and the meta proton.
 - The proton at C6 (between the fluoro and methyl groups) will also be a triplet of doublets.
 - The key diagnostic feature will be the presence of both ³J(H-F) and ⁴J(H-F) coupling constants, typically in the range of 5-10 Hz and 2-3 Hz, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is characterized by the large coupling constants between carbon and fluorine.

- Expected Signals: Seven distinct signals are predicted (four aromatic CH, two quaternary aromatic C, and one methyl C).
- C-F Coupling: The carbon directly bonded to fluorine (C5) will appear as a large doublet with a ¹J(C-F) coupling constant of approximately 240-250 Hz. The ortho (C4, C6) and meta (C1, C3) carbons will also show smaller C-F couplings (²J(C-F) ~20-25 Hz, ³J(C-F) ~5-10 Hz).

- Chemical Shifts: The C-Cl and C-F carbons will be significantly downfield shifted due to the electronegativity of the halogens.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups and bond vibrations.

- C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Medium bands in the $2900\text{-}3000\text{ cm}^{-1}$ region from the methyl group.
- C=C Stretch (Aromatic): Characteristic peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-F Stretch: A strong, prominent absorption band in the $1100\text{-}1250\text{ cm}^{-1}$ region.
- C-Cl Stretch: A medium to strong band in the $700\text{-}800\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

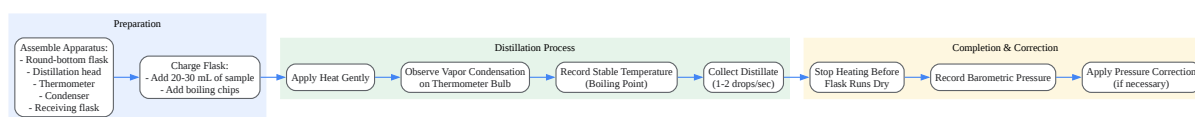
- Molecular Ion (M^+): The molecular ion peak will be observed at m/z 144.
- Isotopic Pattern: A crucial diagnostic feature will be the presence of an $M+2$ peak at m/z 146 with an intensity approximately one-third that of the M^+ peak, which is characteristic of a molecule containing a single chlorine atom.
- Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ($[M-Cl]^+$ at m/z 109) and the formation of a fluorotropylium or fluorobenzyl cation through rearrangement.

Section 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols describe standard laboratory procedures for characterizing compounds like **3-Chloro-5-fluorotoluene**.

Protocol: Boiling Point Determination by Simple Distillation

This method is the gold standard for determining the boiling point of a pure liquid at atmospheric pressure.[8][9][10] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[10]



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Caption: Workflow for boiling point determination via simple distillation.

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a properly placed thermometer (top of the bulb level with the side arm), a condenser with water flowing counter-currently, and a collection flask.[8]
- **Sample Preparation:** Charge the distillation flask with the liquid sample (filling it to no more than two-thirds capacity) and add 2-3 boiling chips to ensure smooth boiling.
- **Heating:** Begin heating the flask gently.
- **Equilibrium and Measurement:** As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will rise and then stabilize. Record this stable

temperature as the boiling point.[8] For a pure compound, this temperature should remain constant throughout the distillation.[11]

- Data Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a temperature correction may be necessary.

Causality: The use of boiling chips prevents bumping and superheating, ensuring the observed temperature accurately reflects the liquid-vapor equilibrium. The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the liquid, not the liquid itself.

Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts.[12]

Step-by-Step Methodology:

- Sample Weighing: For a standard ^1H NMR spectrum, weigh 5-25 mg of **3-Chloro-5-fluorotoluene**. For ^{13}C NMR, a more concentrated sample of 50-100 mg is preferable.[13][14]
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , Acetone- d_6) in a small vial.[15] Deuterated solvents are used to avoid large solvent signals in the ^1H spectrum and to provide a lock signal for the spectrometer.[12][13]
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][15][16]
- Standard Addition (Optional): A small amount of an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ 0.00 ppm).
- Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[16]

Causality: Filtering the sample is a non-negotiable step. Suspended solids drastically disrupt the magnetic field homogeneity within the sample volume, leading to broad, poorly resolved spectral lines that cannot be corrected by shimming.[12]

Protocol: Purity Assessment by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile organic compounds.[17][18]

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.
- Instrument Conditions:
 - Column: A mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable for separating halogenated aromatics.
 - Injector: Set to a split mode (e.g., 50:1) at a temperature of ~250 °C to ensure rapid volatilization.
 - Oven Program: Start with an initial temperature of ~60 °C, hold for 2 minutes, then ramp at 10 °C/min to ~200 °C.
 - Detector: FID set at ~280 °C.
- Injection and Analysis: Inject 1 µL of the prepared sample.
- Purity Calculation: The purity is determined by the area percent method. The area of the main peak (**3-Chloro-5-fluorotoluene**) is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[19]

Causality: The choice of a mid-polarity column provides good separation of aromatic isomers and related impurities. The FID is chosen for its high sensitivity to hydrocarbons and its robust,

linear response over a wide concentration range, making it ideal for area percent purity calculations.^{[17][20]}

Section 5: Safety, Handling, and Storage

As a halogenated aromatic compound, **3-Chloro-5-fluorotoluene** requires careful handling. While a specific SDS is not publicly available, data from analogous compounds like 3-fluorotoluene and other chlorinated aromatics provide a reliable safety profile.^{[21][22]}

- Hazards: Expected to be a flammable liquid.^[21] May cause skin, eye, and respiratory irritation.^[21] Harmful if inhaled or swallowed.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
- Handling: Keep away from heat, sparks, and open flames.^{[21][23]} All equipment used for handling should be properly grounded to prevent static discharge.^[23] Avoid breathing vapors.^[21]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Section 6: Conclusion

3-Chloro-5-fluorotoluene is a key chemical intermediate whose physicochemical properties are dictated by the combined electronic and steric effects of its methyl, chloro, and fluoro substituents. While direct experimental data is limited, a robust profile can be constructed through comparative analysis and an understanding of fundamental chemical principles. Its identity, purity, and structure are readily confirmed using standard spectroscopic and chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to handle, characterize, and utilize this compound safely and effectively in their synthetic endeavors.

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